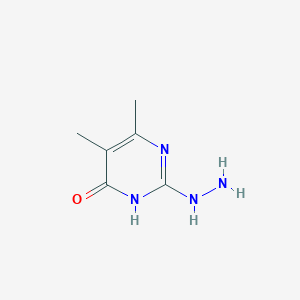![molecular formula C11H14N2O3S B1418305 Methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 1105194-32-8](/img/structure/B1418305.png)
Methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Übersicht
Beschreibung
“Methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate” is a chemical compound with the CAS Number: 1105194-32-8 . It has a molecular weight of 254.31 .
Synthesis Analysis
The synthesis of this compound or its derivatives has been reported in several studies. For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study reported the synthesis of Schiff base ligand 2 ((E) methyl 6-benzyl-2- (4- (benzoxy)benzylideneamino)-4,5,6,7-tetrahydrothieno [2,3-c]pyridine-3-carboxylate) .Molecular Structure Analysis
The IUPAC Name of the compound is “methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate” and its InChI Code is "1S/C11H14N2O3S/c1-6(14)13-4-3-7-8(5-13)17-10(12)9(7)11(15)16-2/h3-5,12H2,1-2H3" .Chemical Reactions Analysis
The structure-activity relationships of the 3- and 6-positions of a series of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines were explored . The same changes in the 3-position provided comparative enhancement of agonist action, yet, a marked difference was noted if the 6-position was N-methylated, making these compounds virtually inactive .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 254.31 .Wissenschaftliche Forschungsanwendungen
Antitubulin Agents
“Methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate” has been used in the synthesis of new antitubulin agents . These agents have shown promising antiproliferative activity on a panel of cancer cell lines . Specifically, the 2-(3′,4′,5′-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivative and its 6-ethoxycarbonyl homologue have been identified as new antiproliferative agents that inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM .
Inhibition of Tubulin Polymerization
These compounds interact with tubulin at micromolar levels, leading to the accumulation of cells in the G2/M phase of the cell cycle . This interaction disrupts the normal cell cycle, leading to apoptotic cell death .
Induction of Apoptosis
The compounds have been found to be very effective in inducing apoptosis in a dose-dependent manner . This means that as the dose of the compound increases, so does the rate of apoptosis, or programmed cell death .
Selectivity Against Cancer Cells
Interestingly, these compounds did not induce cell death in normal human peripheral blood mononuclear cells . This suggests that they may be selective against cancer cells, which is a desirable characteristic for potential cancer treatments .
Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines
“Methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate” is a key intermediate in the synthesis of pharmacologically active decorated six-membered diazines . These compounds have a wide range of pharmacological applications, including antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities .
Synthetic Approaches for FDA Approved Drugs
This compound is also used in the synthesis of selected FDA approved drugs with pyrimidine as a central unit bearing different substituents . Special attention is given to novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .
Wirkmechanismus
Eigenschaften
IUPAC Name |
methyl 6-acetyl-2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-6(14)13-4-3-7-8(5-13)17-10(12)9(7)11(15)16-2/h3-5,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLWMKMOYRESGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Imidazo[2,1-F][1,2,4]triazin-4(1H)-one](/img/structure/B1418222.png)
![3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-1H-indole](/img/structure/B1418224.png)

![3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1418229.png)



![2-hydroxy-3-phenyl-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1418234.png)

![tert-butyl 4-{4-[amino(hydroxyimino)methyl]-2-pyrimidinyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1418237.png)

![(3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone]](/img/structure/B1418241.png)

![N-(3-Methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418245.png)